molecular formula C11H16O3 B3053834 5-Ethyl-1,2,3-trimethoxybenzene CAS No. 56438-71-2

5-Ethyl-1,2,3-trimethoxybenzene

Cat. No. B3053834
CAS RN: 56438-71-2
M. Wt: 196.24 g/mol
InChI Key: AZARHELIPHKHED-UHFFFAOYSA-N
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Description

5-Ethyl-1,2,3-trimethoxybenzene (also known by its IUPAC name) is a chemical compound with the molecular formula C₁₁H₁₆O₃ . Its average mass is approximately 196.24 Da , and its monoisotopic mass is 196.11 Da . This compound belongs to the class of aromatic ethers and contains three methoxy (-OCH₃) groups attached to a benzene ring. The ethyl group (-CH₂CH₃) is also substituted at the 5-position of the benzene ring.

Scientific Research Applications

1. Supramolecular Templating

5-Ethyl-1,2,3-trimethoxybenzene and related compounds like 1,3,5-triethylbenzenes are used in supramolecular chemistry as templates to organize molecular-recognition elements. These compounds, due to their steric gearing effects, direct the binding elements toward the same face of the central ring, increasing binding affinity in the creation of supramolecular hosts (Wang & Hof, 2012).

2. Organometallic Chemistry

In organometallic chemistry, 1,2,3-trimethoxybenzene derivatives are used to form complex compounds. For example, 1,2,3-trimethoxybenzene reacts with manganese tricarbonyl to form various organometallic complexes, which are valuable in the study of structure and reactivity (Gagliardini et al., 1996).

3. Influence on Physical Properties

Research on 1,2,3-trimethoxybenzene has shown that biofield energy treatment can alter its physical, thermal, and spectral properties. These altered properties could make the treated substance useful as an intermediate in the synthesis of organic compounds (Trivedi et al., 2015).

4. Catalysis

Ethylbenzene, a structurally related compound to 5-Ethyl-1,2,3-trimethoxybenzene, is significant in catalysis, particularly in alkylation reactions with methanol. Research indicates that the formation of ethylbenzene can be controlled by adjusting the Si/Al ratio of catalysts, optimizing the catalytic process (Hu et al., 2016).

5. Environmental Studies

Compounds similar to 5-Ethyl-1,2,3-trimethoxybenzene, like trimethylbenzene isomers, are used in environmental studies, particularly as tracers in contaminated aquifers to assess biodegradation of aromatic hydrocarbons (Fichtner, Fischer, & Dornack, 2019).

properties

IUPAC Name

5-ethyl-1,2,3-trimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-5-8-6-9(12-2)11(14-4)10(7-8)13-3/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZARHELIPHKHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434131
Record name Benzene, 5-ethyl-1,2,3-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-1,2,3-trimethoxybenzene

CAS RN

56438-71-2
Record name Benzene, 5-ethyl-1,2,3-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
M Schrems, A Brandt, T Welton, F Liebner, T Rosenau… - 2011 - degruyter.com
The present study provides insight into the dissolution behavior of renewable materials in ionic liquids. Beech, spruce and rye straw were dissolved in 1-ethyl-3-methylimidazolium …
Number of citations: 35 www.degruyter.com
O Hosseinaei, D Harper, B Williams - escholarship.org
Various catalytic technologies are being developed to efficiently convert lignin into renewable chemicals. However, due to its complexity, catalytic lignin depolymerization often …
Number of citations: 0 escholarship.org
JY Kim, JW Choi - Fuel, 2019 - Elsevier
Three lignin fractions with different molecular size (Fraction 3 > Fraction 2 > Fraction 1) were prepared by sequential solvent fractionation of soda lignin. These were structurally …
Number of citations: 22 www.sciencedirect.com
HN Tran, LM Stanley - Organic Letters, 2021 - ACS Publications
The enantioselective hydroboration of vinylarenes catalyzed by a chiral, nonracemic nickel catalyst is presented as a facile method for generating chiral benzylic boronate esters. …
Number of citations: 12 pubs.acs.org
Y Gao, MJ Walker, JA Barrett, O Hosseinaei… - Green …, 2018 - pubs.rsc.org
Various catalytic technologies are being developed to efficiently convert lignin into renewable chemicals. However, due to its complexity, catalytic lignin depolymerization often …
Number of citations: 6 pubs.rsc.org
DS Rycroft, WJ Cole - Phytochemistry, 2001 - Elsevier
The structure of a prenylbenzene derivative isolated previously from a Cuban specimen of the liverwort Plagiochila rutilans is revised to 2-methoxy-6-prenylhydroquinone. The …
Number of citations: 22 www.sciencedirect.com
JA Pincock, PJ Wedge - The Journal of Organic Chemistry, 1994 - ACS Publications
The multiple methoxy-substitutedbenzyl acetates (3g-i) and benzyl pivalates (4g-i) have been photolyzed in methanol solution. The products of these reactions are derived from two …
Number of citations: 69 pubs.acs.org
Y Okuda, J Xu, T Ishida, C Wang, Y Nishihara - ACS omega, 2018 - ACS Publications
Herein, nickel-catalyzed decarbonylative C–F bond alkylation of aroyl fluorides with organoboron reagents is reported. Aroyl fluorides are more chemically stable than the …
Number of citations: 59 pubs.acs.org
HN Tran - 2022 - search.proquest.com
This dissertation presents developments of catalytic methods for alkene functionalization reactions using nickel catalysts. These developments include 1) asymmetric hydroarylation of …
Number of citations: 3 search.proquest.com
Y Asakawa - Phytochemistry, 2004 - Elsevier
Most liverworts (Hepaticae) contain oil bodies which are composed of lipophilic terpenoids and aromatic compounds. The chemosystematics of 36 families of the Jungermannidae and …
Number of citations: 283 www.sciencedirect.com

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